RYL-552

Drug resistance Malaria Mitochondrial ETC

RYL-552 is the structurally validated benchmark for PfNDH2 inhibition studies. Unlike other quinolones, it offers a confirmed allosteric binding mode at 2.05 Å resolution (PDB: 5JWC) and shows no cross-resistance with atovaquone-resistant PfCytB mutants, including Y268S. It demonstrates synergistic activity with dihydroartemisinin (DHA) and potency against geographically diverse drug-resistant P. falciparum strains. This compound is the essential reference for structure-based drug design, resistance mechanism elucidation, and next-generation ACT development.

Molecular Formula C24H17F4NO2
Molecular Weight 427.4 g/mol
Cat. No. B15559437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYL-552
Molecular FormulaC24H17F4NO2
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
InChIKeyOPUNZJHITPCTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RYL-552: A Structurally Validated PfNDH2 Allosteric Inhibitor for Antimalarial Research and Procurement


RYL-552 (CAS 1801444-56-3) is a substituted quinolone compound that functions as an allosteric inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a type II NADH:quinone oxidoreductase essential for parasite mitochondrial electron transport . Unlike mammalian complex I, PfNDH2 has no human homolog, providing a parasite-selective therapeutic window . The compound's binding mode has been elucidated at 2.05 Å resolution via X-ray crystallography (PDB: 5JWC), representing the first PfNDH2–inhibitor co-crystal structure . RYL-552 is one of the few PfNDH2 inhibitors with both atomic-level structural characterization and demonstrated activity against geographically diverse drug-resistant P. falciparum strains .

Why Generic PfNDH2 Inhibitor Substitution Is Not Advisable Without RYL-552's Structural and Cross-Resistance Validation


In-class PfNDH2 inhibitors cannot be simply interchanged due to critical differences in resistance selection patterns, structural mechanism, and therapeutic synergy potential. Although compounds such as CK-2-68, RYL-552, and HDQ derivatives are all classified as PfNDH2-targeting quinolones, they select for distinct PfCytB mutations and exhibit divergent cross-resistance profiles with the clinical antimalarial atovaquone . Furthermore, RYL-552 is the only PfNDH2 inhibitor for which an allosteric binding mechanism has been confirmed via high-resolution co-crystal structure, whereas CK-2-68's reported PfNDH2 inhibition (IC50 = 16 nM) exists without equivalent structural validation in the public domain. Additionally, RYL-552 demonstrates synergistic activity with dihydroartemisinin (DHA) , a property not reported for many other PfNDH2-targeting quinolones. These differentiation points have direct implications for experimental design in resistance studies, combination therapy screening, and structure-guided medicinal chemistry campaigns.

Quantitative Comparative Evidence for RYL-552: Head-to-Head Data with CK-2-68 and Atovaquone


Cross-Resistance Profile: RYL-552 Retains Sensitivity in Atovaquone-Resistant PfCytB Mutants

In PfCytB mutants selected by atovaquone (ATQ) pressure, RYL-552 demonstrated retained or slightly increased sensitivity, whereas the parent ATQ exhibited high-level resistance . The ATQ-selected Dd2 clone carrying PfCytB M133I or K272R mutations showed little change in susceptibility to RYL-552. Most notably, the 106/1 clone selected with 100 nM ATQ (100× EC50) carrying the clinically relevant Y268S mutation maintained full sensitivity to RYL-552 .

Drug resistance Malaria Mitochondrial ETC PfCytB

Comparative Antimalarial Potency: CK-2-68 vs. RYL-552 in PfNDH2 Enzyme and Whole-Cell Assays

The lead PfNDH2 inhibitor CK-2-68 demonstrates PfNDH2 enzyme IC50 of 16 nM and whole-cell IC50 of 36 nM (3D7 strain) . While RYL-552's exact PfNDH2 enzyme IC50 is not uniformly established across all literature (reported values range from 3.73 nM in co-crystal structure analysis to approximately 122 nM in vendor technical datasheets ), the quantitative gap highlights that CK-2-68 remains the more extensively validated benchmark for pure enzymatic potency.

Enzyme inhibition Antimalarial PfNDH2 IC50

Allosteric Binding Mechanism: High-Resolution Co-Crystal Structure Confirms Non-Competitive Inhibition

RYL-552 is the only PfNDH2 inhibitor with a publicly available high-resolution co-crystal structure (PDB: 5JWC, 2.05 Å resolution), confirming an allosteric binding mechanism that induces large conformational changes in NDH2, weakens intramolecular hydrogen bonds, and reduces electron transfer efficiency . By contrast, the binding mode of CK-2-68 to PfNDH2 has not been structurally characterized in peer-reviewed public databases, leaving its precise molecular mechanism unconfirmed .

Structural biology Allosteric inhibition PfNDH2 X-ray crystallography

Dihydroartemisinin (DHA) Synergy: RYL-552 Enhances Activity of First-Line Antimalarial Agent

RYL-552 exhibits synergistic antimalarial activity when combined with dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives . This synergistic effect is documented in the primary structural biology publication but not reported for CK-2-68 or other closely related quinolone PfNDH2 inhibitors in the same literature corpus .

Combination therapy Synergy DHA Malaria

Broad-Spectrum Activity Against Geographically Diverse Drug-Resistant Strains

RYL-552 and its sulfur analog RYL-552S demonstrated potent inhibitory activity against nine drug-resistant P. falciparum strains collected across four continents, with low cytotoxicity . While CK-2-68's activity against the 3D7 laboratory strain is well-quantified (IC50 = 36 nM), systematic evaluation against geographically diverse resistant clinical isolates is not comparably documented in primary literature .

Drug resistance Geographic diversity Malaria PfNDH2

In Vivo Efficacy in Murine Malaria Model with Confirmed Allosteric Mechanism

RYL-552 exhibits excellent in vivo potency against parasite-infected mice via its allosteric inhibition mechanism . This in vivo validation accompanies the compound's high-resolution structural characterization. For CK-2-68, oral efficacy data (ED50/ED90 of 1.87/4.72 mg/kg) are reported for related heterocyclic quinolones such as SL-2-25, but systematic in vivo efficacy data for CK-2-68 itself in peer-reviewed literature are limited .

In vivo efficacy Murine model Malaria PfNDH2

Recommended Research and Procurement Scenarios for RYL-552 Based on Quantitative Comparative Evidence


Structure-Guided Antimalarial Drug Design Using RYL-552's Co-Crystal Coordinates

RYL-552 is uniquely suited for structure-based drug design (SBDD) campaigns targeting PfNDH2, as it is the only PfNDH2 inhibitor with a publicly available high-resolution co-crystal structure (PDB: 5JWC, 2.05 Å) . This structure confirms allosteric binding at the dimer interface and enables in silico docking, molecular dynamics simulations, and fragment-based optimization. Alternative PfNDH2 inhibitors including CK-2-68 lack comparable public structural data , making RYL-552 the essential reference compound for any rational design effort requiring atomic-level target engagement information.

Atovaquone-Resistant Malaria Studies Requiring Non-Cross-Resistant Tool Compound

RYL-552 should be prioritized for studies investigating therapeutic options against atovaquone-resistant P. falciparum. Selection experiments demonstrate that atovaquone-selected PfCytB mutants (including the clinically relevant Y268S mutation) show little change or slightly increased sensitivity to RYL-552, whereas they exhibit high-level resistance to atovaquone itself . This differential cross-resistance profile is not consistently documented for other PfNDH2 inhibitors, positioning RYL-552 as a critical tool for resistance mechanism elucidation and combination therapy screening in atovaquone-failure contexts.

Preclinical Evaluation of Artemisinin-Based Combination Therapies (ACTs) with PfNDH2 Inhibitor Partner

RYL-552 enables preclinical synergy assessment with dihydroartemisinin (DHA), the active metabolite of first-line antimalarial artemisinins . The documented synergistic activity between RYL-552 and DHA provides a foundation for developing novel ACTs that may circumvent emerging artemisinin resistance. This combination potential, together with RYL-552's validated activity against nine geographically diverse drug-resistant strains , supports its use in translational studies aimed at next-generation combination regimens.

Comparative PfNDH2 Inhibitor Pharmacology Where Structural Validation Is Mandatory

RYL-552 serves as the structurally validated benchmark for PfNDH2 inhibition studies requiring mechanistic certainty. Its allosteric binding mechanism has been confirmed via co-crystallography and MD simulations showing that RYL-552 binding weakens intramolecular hydrogen bonds and induces large allosterism of NDH-2, reducing electron transfer efficiency . By contrast, the binding mode of CK-2-68 to PfNDH2 remains structurally uncharacterized in public databases , and recent studies suggest that CK-2-68 may exert antimalarial activity via PfCytB rather than PfNDH2 . Researchers requiring unambiguous target engagement data should select RYL-552.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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